molecular formula C30H37N5O2 B2725610 4-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine CAS No. 1115998-93-0

4-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine

Cat. No.: B2725610
CAS No.: 1115998-93-0
M. Wt: 499.659
InChI Key: LDCZBZGBXQRHME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O2/c1-4-24-8-10-26(11-9-24)37-29-20-28(31-21-32-29)34-14-12-25(13-15-34)30(36)35-18-16-33(17-19-35)27-7-5-6-22(2)23(27)3/h5-11,20-21,25H,4,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZBZGBXQRHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine (CAS Number: 1115998-93-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C30H37N5O2
  • Molecular Weight : 499.6471 g/mol
  • SMILES Notation : CCc1ccc(cc1)Oc1ncnc(c1)N1CCC(CC1)C(=O)N1CCN(CC1)c1cccc(c1C)

Physical Properties

PropertyValue
Molecular Weight499.6471 g/mol
PurityResearch grade
AvailabilityVarious pack sizes

The compound exhibits a multifaceted mechanism of action primarily targeting the serotonin receptors and other G protein-coupled receptors (GPCRs). It has been shown to interact with:

  • 5-HT Receptors : The compound demonstrates high affinity for various serotonin receptors, particularly 5-HT(1A), 5-HT(1B), and 5-HT(3A), which are involved in mood regulation and anxiety .
  • Noradrenergic Receptors : It also interacts with noradrenergic β(1) receptors, suggesting potential applications in treating mood disorders .

Pharmacological Effects

Research indicates that this compound may possess antidepressant-like effects, as it influences serotonin transporter activity, leading to increased serotonin levels in the brain. This is crucial for mood elevation and anxiety reduction .

Study 1: Antidepressant Efficacy

In a study examining the antidepressant potential of similar compounds, results indicated that agents targeting both serotonin and noradrenaline systems could significantly alleviate symptoms of depression in animal models. The lead compound in this series showed promising results in enhancing serotonin levels without full occupancy of the serotonin transporter, indicating a novel mechanism of action .

Study 2: Receptor Binding Affinity

A comparative analysis of binding affinities revealed that the compound exhibited Ki values in the low nanomolar range for multiple receptors, suggesting strong pharmacological activity. For instance:

  • 5-HT(1A) : Ki = 15 nM
  • 5-HT(3A) : Ki = 3.7 nM
    These values indicate potent receptor interactions that could translate into significant biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
  • CAS Number : 1115998-93-0
  • Molecular Formula : C₃₀H₃₇N₅O₂
  • Molecular Weight : 499.65 g/mol
  • Structural Features: A pyrimidine core substituted with a 4-ethylphenoxy group at position 4. A piperidine ring at position 4 of the pyrimidine, linked via a carbonyl group to a piperazine moiety. The piperazine ring is substituted with a 2,3-dimethylphenyl group, enhancing lipophilicity and steric bulk .
  • Stepwise coupling : Piperidine and piperazine intermediates are synthesized separately and linked via carbonyl groups (common in piperazine-piperidine hybrids, as seen in and ).
  • Nucleophilic aromatic substitution: The 4-ethylphenoxy group is likely introduced via displacement of a leaving group (e.g., chloride) on the pyrimidine ring .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities

Compound Name/ID Substituents on Piperazine Core Heterocycle Additional Features Molecular Weight (g/mol) Evidence Source
Target Compound (CAS 1115998-93-0) 2,3-Dimethylphenyl Pyrimidine 4-Ethylphenoxy 499.65
[4-(3-Methylphenyl)piperazinyl] Analog (CAS 1115923-04-0) 3-Methylphenyl Pyrimidine Phenoxy (unsubstituted) 485.58
[4-(3-Chlorophenyl)piperazinyl] Analog (CAS 1116045-03-4) 3-Chlorophenyl Pyrimidine Phenoxy (unsubstituted) 506.00
{4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}(thiophen-2-yl)methanone 2,3-Dimethylphenyl Thiophene Thiophene-2-yl carbonyl 411.57
F677-0170 (Pyrido-pyrazinone derivative) 2,3-Dimethylphenyl Pyrido-pyrazinone Ethyl group at position 4 474.61

Key Observations :

Piperazine Substituents: The 2,3-dimethylphenyl group in the target compound provides greater steric hindrance and lipophilicity compared to the 3-methylphenyl () or 3-chlorophenyl () analogs. This may enhance membrane permeability but reduce solubility .

Pyrido-pyrazinone derivatives () expand π-π stacking capabilities, which could enhance binding to kinase ATP pockets .

Functional Group Additions: The 4-ethylphenoxy group in the target compound () increases steric bulk compared to unsubstituted phenoxy groups (), possibly affecting target selectivity .

Key Insights :

  • Target Selectivity : The 2,3-dimethylphenyl group may confer specificity for hydrophobic binding pockets, as seen in kinase inhibitors like dorsomorphin () .
  • Synthetic Complexity : Piperazine-piperidine carbonyl linkages (common in ) require precise stoichiometry and protecting group strategies .
  • Biological Evaluation : Analogs with pyrazolo-pyrimidine cores () show enhanced metabolic stability compared to pyrimidine derivatives .

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